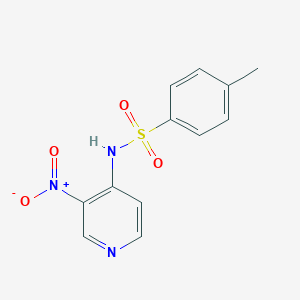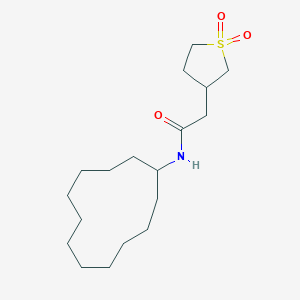
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as CDODA-Me, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. CDODA-Me is a thiazolidinedione derivative that has shown promising results in preclinical studies, making it a potential candidate for further research and development.
Mecanismo De Acción
The mechanism of action of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and induction of apoptosis
- Improvement of insulin sensitivity and glucose uptake
- Reduction of inflammation and oxidative stress
- Reduction of atherosclerotic plaque formation
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis, its ability to inhibit cancer cell growth and induce apoptosis, and its potential to improve insulin sensitivity and reduce inflammation and oxidative stress. However, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide, including:
- Further studies to elucidate its mechanism of action
- Clinical trials to evaluate its potential as a cancer therapy
- Studies to evaluate its potential as a treatment for diabetes and cardiovascular disease
- Development of analogs with improved efficacy and safety profiles
In conclusion, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is a promising compound that has shown potential for use in various scientific fields. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapy for cancer, diabetes, and cardiovascular disease.
Métodos De Síntesis
The synthesis of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with cyclododecanone in the presence of sodium hydride. The resulting product is then reacted with thioacetic acid to form N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide. The synthesis of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is relatively straightforward and can be achieved using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been extensively studied for its potential applications in various scientific fields, including cancer research, diabetes, and cardiovascular disease. In cancer research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In diabetes research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of diabetes.
In cardiovascular disease research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to reduce the formation of atherosclerotic plaques in animal models of the disease. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cardiovascular disease.
Propiedades
Nombre del producto |
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide |
|---|---|
Fórmula molecular |
C18H33NO3S |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
N-cyclododecyl-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C18H33NO3S/c20-18(14-16-12-13-23(21,22)15-16)19-17-10-8-6-4-2-1-3-5-7-9-11-17/h16-17H,1-15H2,(H,19,20) |
Clave InChI |
JKSMFIVQJHAMJI-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)CC2CCS(=O)(=O)C2 |
SMILES canónico |
C1CCCCCC(CCCCC1)NC(=O)CC2CCS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)

![4-[5-(3-{5-[4-(Acetyloxy)phenyl]-1,3,4-oxadiazol-2-yl}phenyl)-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B240883.png)
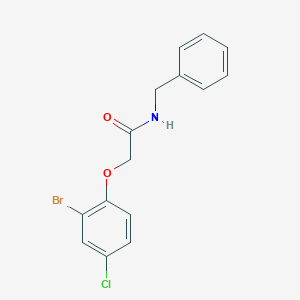
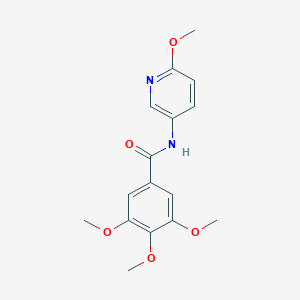
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![2-(4-chlorophenoxy)-N-[(E)-(1-methyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B240895.png)
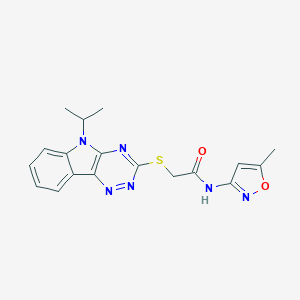
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
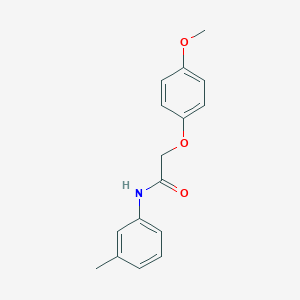
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)
![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
